molecular formula C13H16N2O B14689770 2-(Piperidinoimino)acetophenone CAS No. 25555-27-5

2-(Piperidinoimino)acetophenone

Cat. No.: B14689770
CAS No.: 25555-27-5
M. Wt: 216.28 g/mol
InChI Key: DUTOVJKMXFGMAZ-SDNWHVSQSA-N
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Description

2-(Piperidinoimino)acetophenone is a chemical compound that belongs to the class of acetophenone derivatives It features a piperidine ring attached to an imino group, which is further connected to an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinoimino)acetophenone typically involves the reaction of acetophenone with piperidine and an appropriate oxidizing agent. One common method is the condensation reaction between acetophenone and piperidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidinoimino)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic ring of acetophenone can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetophenone derivatives with various functional groups.

Scientific Research Applications

2-(Piperidinoimino)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidinoimino)acetophenone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simpler derivative without the piperidine and imino groups.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    N-(Piperidino)acetophenone: Similar structure but lacks the imino group.

Uniqueness

2-(Piperidinoimino)acetophenone is unique due to the presence of both the piperidine and imino groups, which confer distinct chemical and biological properties

Properties

CAS No.

25555-27-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2E)-1-phenyl-2-piperidin-1-yliminoethanone

InChI

InChI=1S/C13H16N2O/c16-13(12-7-3-1-4-8-12)11-14-15-9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2/b14-11+

InChI Key

DUTOVJKMXFGMAZ-SDNWHVSQSA-N

Isomeric SMILES

C1CCN(CC1)/N=C/C(=O)C2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)N=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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